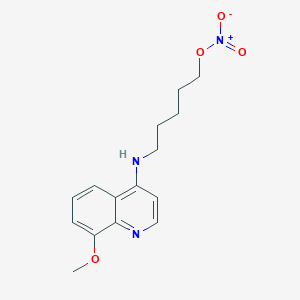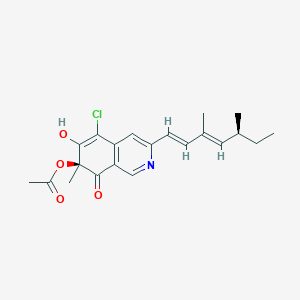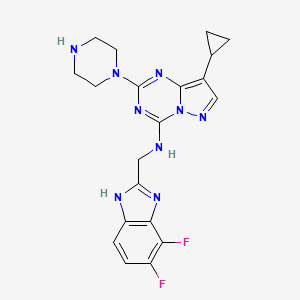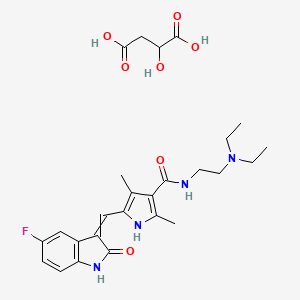
5-(N-(8-Methoxy-4-quinolyl)amino)pentyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate, commonly known as 5MPN, is an orally active and selective inhibitor of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This compound competitively inhibits the fructose-6-phosphate binding site and is known for its ability to inhibit the proliferation of myeloma cells. It is primarily used in the study of myeloproliferative neoplasms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves several steps, including the preparation of the quinoline derivative and subsequent functionalization to introduce the nitrate group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve the use of catalysts, solvents, and specific temperature and pressure settings .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Applications De Recherche Scientifique
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its effects on cellular metabolism and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of myeloproliferative neoplasms and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mécanisme D'action
The mechanism of action of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves the competitive inhibition of the fructose-6-phosphate binding site of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This inhibition disrupts the sugar metabolism of tumors, leading to a reduction in glycolysis and ATP production, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
PFK-158: Another selective inhibitor of PFKFB3 with similar inhibitory effects on glycolysis.
PFK-015: An effective inhibitor of PFKFB3, known for its ability to inhibit PFKFB3 activity in various cell lines
Uniqueness of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate
This compound is unique due to its high selectivity for PFKFB4 and its potent inhibitory effects on tumor cell proliferation. Unlike other inhibitors, it specifically targets the fructose-6-phosphate binding site, making it a valuable tool for studying the metabolic pathways involved in cancer .
Propriétés
Numéro CAS |
47208-82-2 |
|---|---|
Formule moléculaire |
C15H19N3O4 |
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
5-[(8-methoxyquinolin-4-yl)amino]pentyl nitrate |
InChI |
InChI=1S/C15H19N3O4/c1-21-14-7-5-6-12-13(8-10-17-15(12)14)16-9-3-2-4-11-22-18(19)20/h5-8,10H,2-4,9,11H2,1H3,(H,16,17) |
Clé InChI |
YBOILUNNGBGURC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C=CN=C21)NCCCCCO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)

![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)
![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)



![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
